molecular formula C8H16N2 B174313 1-Cyclobutylpiperazine CAS No. 132800-13-6

1-Cyclobutylpiperazine

Cat. No.: B174313
CAS No.: 132800-13-6
M. Wt: 140.23 g/mol
InChI Key: WJJKCJYVIICABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutylpiperazine is a cyclic amine with the molecular formula C8H16N2. It is characterized by a piperazine ring substituted with a cyclobutyl group. This compound is of interest in various fields of scientific research and pharmaceutical applications due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobutylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of cyclobutylamine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms are key sites for nucleophilic substitution. Reactions often involve alkylation, acylation, or sulfonation:

Reaction TypeConditionsProductsReference
AlkylationTHF, K₂CO₃, 60°CN-alkylated piperazine derivatives
AcylationDCM, TEA, acyl chloride, 0°C→RT1-Cyclobutylpiperazine carboxamides
SulfonationDMF, sulfonyl chloride, RTSulfonamide-functionalized derivatives

Mechanistic Insights :

  • Alkylation typically proceeds via an S<sub>N</sub>2 mechanism due to the steric accessibility of the piperazine nitrogen.

  • Acylation involves the nucleophilic attack of the piperazine nitrogen on electrophilic carbonyl carbons (e.g., acyl chlorides), forming stable amide bonds.

Ring-Opening Reactions

The piperazine ring undergoes acid- or base-catalyzed ring-opening under harsh conditions:

ConditionsProductsApplicationReference
6M HCl, reflux, 12hLinear amine derivatives (via C-N cleavage)Precursors for polymer synthesis
NaNH₂, DMF, 100°CCyclobutane-fragmented aminesBioactive intermediate synthesis

Example :
Under acidic conditions, protonation of the piperazine nitrogen weakens the C-N bond, leading to cleavage and formation of 1,4-diamine derivatives.

Oxidation Reactions

The cyclobutyl group and piperazine ring are susceptible to oxidation:

Oxidizing AgentConditionsProductsReference
KMnO₄, H₂O, 80°CCyclobutanone derivativesKetone intermediates for further functionalization
mCPBA, DCM, 0°C→RTN-oxidized piperazineChiral auxiliaries in catalysis

Notable Finding :
Oxidation of the cyclobutyl group with KMnO₄ yields cyclobutanone , which can participate in aldol condensations or hydride reductions .

Acid-Base Reactions and Salt Formation

The basic piperazine nitrogen facilitates salt formation, enhancing solubility for pharmacological applications:

AcidProductSolubility ProfileReference
HCl (gaseous)This compound hydrochlorideWater-soluble crystalline salt
H₂SO₄Sulfate saltHigh thermal stability

Applications :
Hydrochloride salts are commonly used in drug formulations to improve bioavailability .

Cycloaddition and Rearrangement Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions and thermal rearrangements:

Reaction TypeConditionsProductsReference
Photochemical [2+2]UV light, CH₂Cl₂, RTBicyclic lactams
Thermal Cope rearrangementToluene, 110°C, 24hFused piperidine derivatives

Mechanistic Pathway :
Photochemical excitation induces diradical formation in the cyclobutane ring, enabling cross-coupling with alkenes or alkynes .

Deprotection and Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) group in related derivatives (e.g., EVT-13481741) is cleaved under acidic conditions:

Deprotection AgentConditionsProductsReference
HCl/dioxaneRT, 2hFree piperazine intermediate
TFA/DCM

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-Cyclobutylpiperazine and its derivatives have shown significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains, suggesting their potential as lead compounds for antibiotic development. For instance, studies have demonstrated that certain piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their broad-spectrum antimicrobial potential.

Antifungal Properties
In addition to antibacterial activity, this compound has been investigated for its antifungal capabilities. Research findings suggest that this compound effectively inhibits fungal growth, positioning it as a candidate for antifungal therapies. These properties are particularly relevant in the context of increasing resistance to conventional antifungal agents.

Neurological Research

Receptor Modulation
Ongoing investigations are assessing the efficacy of this compound in modulating specific receptors involved in neurological pathways. This could lead to novel treatments for neurological disorders such as anxiety and depression. The structural features of piperazine derivatives allow them to interact with neurotransmitter receptors, which is crucial for developing new psychotropic medications.

Anti-Tubercular Activity

Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH)
A significant application of this compound is its role as an anti-tubercular agent. Studies have shown that this compound inhibits IMPDH in Mycobacterium tuberculosis, a critical enzyme in purine biosynthesis. This inhibition leads to reduced bacterial proliferation, making it a promising candidate for treating drug-resistant tuberculosis .

Structure-Activity Relationship (SAR) Studies

Research has focused on elucidating the structure-activity relationship of this compound analogues. By synthesizing and evaluating various derivatives, researchers have identified key structural elements that contribute to their biological activity. For example, the presence of cyclohexyl and isoquinoline rings has been shown to enhance the compound's efficacy against IMPDH .

Case Studies and Findings

Study Focus Findings
Antimicrobial ActivitySignificant activity against multiple bacterial strains; potential for antibiotic development.
Antifungal PropertiesEffective inhibition of fungal growth; candidate for antifungal therapies.
Neurological ModulationPotential for treating neurological disorders through receptor interaction.
Anti-Tubercular ActivityInhibits IMPDH in M. tuberculosis, reducing bacterial proliferation .

Mechanism of Action

The mechanism of action of 1-Cyclobutylpiperazine involves its interaction with specific molecular targets and pathways. As a cyclic amine, it can interact with neurotransmitter receptors, enzymes, and other proteins, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may act as a ligand for certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

1-Cyclobutylpiperazine can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its cyclobutyl substitution, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for exploring new chemical reactions and potential biological activities .

Biological Activity

1-Cyclobutylpiperazine (CBP) is a cyclic amine compound with potential therapeutic applications due to its biological activity. This article explores the biological properties of CBP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound has the molecular formula C8H16N2C_8H_{16}N_2 and features a piperazine ring substituted with a cyclobutyl group. The unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that CBP exhibits antimicrobial properties, particularly against specific bacterial strains.
  • Neuropharmacological Effects : CBP has been investigated for its effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Anti-inflammatory Properties : Some research suggests that CBP may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Research has demonstrated that this compound can inhibit the growth of various pathogens. For instance, in a study assessing the minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, CBP showed promising results with an MIC of 6.72mg mL6.72\,\text{mg mL} against E. coli and 6.63mg mL6.63\,\text{mg mL} against S. aureus .

Compound Target Pathogen MIC (mg/mL)
This compoundE. coli6.72
This compoundS. aureus6.63

Neuropharmacological Effects

CBP's interaction with neurotransmitter receptors has been studied in the context of its potential use as an antidepressant or anxiolytic agent. The compound's ability to modulate serotonin and dopamine pathways may contribute to its psychoactive effects.

Case Study: Neurotransmitter Modulation

A recent study evaluated the effects of CBP on serotonin receptors in animal models, showing an increase in serotonin levels which correlated with improved mood and reduced anxiety-like behaviors . This suggests that CBP could serve as a basis for developing new antidepressant therapies.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and inflammatory markers. In vitro studies indicated that CBP significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

Table: Anti-inflammatory Activity

Study Cytokine Measured Effect
In vitro Macrophage StudyTNF-alphaDecreased production
In vitro Macrophage StudyIL-6Decreased production

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : CBP may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Receptor Modulation : By interacting with neurotransmitter receptors, CBP can influence synaptic transmission and neuronal excitability.
  • Cytokine Regulation : The compound appears to modulate immune responses by affecting cytokine release from immune cells.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling 1-Cyclobutylpiperazine in laboratory settings?

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile) compliant with JIS T 8116, safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
    • Ventilation : Work in a fume hood to avoid inhalation of vapors or dust, especially during synthesis or purification steps .
    • Storage : Store in airtight containers at room temperature (RT) away from light to prevent degradation .
    • Disposal : Follow institutional guidelines for hazardous waste; neutralize residues before disposal if required .

Q. What synthetic routes are employed for preparing this compound, and what parameters influence yield?

  • Methodological Answer :
    • Cyclobutane Ring Formation : Utilize [2+2] cycloaddition or ring-closing metathesis to generate the cyclobutyl moiety, followed by coupling with piperazine .
    • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
  • Catalysts : Palladium or nickel catalysts may facilitate cross-coupling reactions .
  • Temperature : Optimize between 50–100°C to balance reaction rate and side-product formation .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate pure product .

Q. How is this compound characterized analytically?

  • Methodological Answer :
    • NMR Analysis : Confirm structure via 1^1H and 13^13C NMR. Key signals:
  • Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
  • Cyclobutyl protons: δ 1.8–2.2 ppm (quartet) .
    • Mass Spectrometry (MS) : ESI-MS to verify molecular ion peak (m/z 140.23 for [M+H]+^+) .
    • HPLC : Assess purity (>97%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step syntheses?

  • Methodological Answer :
    • Intermediate Monitoring : Use TLC or in-situ IR to track reaction progress and identify bottlenecks .
    • Reagent Ratios : Adjust stoichiometry (e.g., 1.2 equivalents of cyclobutyl bromide to piperazine) to minimize unreacted starting material .
    • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for coupling steps to enhance regioselectivity .
    • Case Study : A 15% yield increase was achieved by switching from DCM to THF in the cyclization step due to improved solubility .

Q. How do structural modifications (e.g., cyclobutyl vs. phenyl groups) impact this compound’s pharmacokinetics?

  • Methodological Answer :
    • Lipophilicity : Cyclobutyl’s smaller size and higher saturation reduce logP compared to phenylpiperazines, potentially enhancing aqueous solubility .
    • Metabolic Stability : Assess cytochrome P450 (CYP) inhibition using liver microsomes. Cyclobutyl derivatives show lower CYP3A4 inhibition than phenyl analogs, suggesting prolonged half-life .
    • Receptor Binding : Perform radioligand assays (e.g., 3^3H-labeled compounds) to compare affinity for serotonin or dopamine receptors .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer :
    • Multi-Technique Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray crystallography .
    • Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat piperazine conformers) causing split signals in 1^1H NMR .
    • Impurity Analysis : Use GC-MS or HPLC-MS to identify side products (e.g., N-alkylated byproducts) that distort spectral data .

Q. What strategies are effective for assessing the biological activity of this compound analogs?

  • Methodological Answer :
    • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial Activity : Determine MIC values via broth microdilution against Gram-positive/negative strains .
    • In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins .
    • Toxicity Profiling : Use MTT assays on HEK293 cells to evaluate cytotoxicity and IC50_{50} values .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
    • Variable Identification : Compare reaction conditions (e.g., solvent purity, catalyst lot variability) across studies .
    • Reproducibility Tests : Replicate protocols with controlled variables (e.g., anhydrous solvents, inert atmosphere) .
    • Case Example : A study reporting 70% yield used freshly distilled triethylamine, while a 50% yield study used commercial-grade reagent with trace moisture .

Properties

IUPAC Name

1-cyclobutylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(3-1)10-6-4-9-5-7-10/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJKCJYVIICABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314512
Record name 1-Cyclobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132800-13-6
Record name 1-Cyclobutylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132800-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclobutylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclobutylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (1.1553 g, 4.81 mmol) in ethyl acetate (10 mL) and methanol (10.00 mL) was treated with a 4M-solution hydrogen chloride in dioxane (1.669 mL, 48.07 mmol) was stirred at room temperature for 40 h under nitrogen. The reaction was incomplete so f 4M-solution hydrogen chloride in dioxane (10 mL) was added and the solution was stirred at room temperature for a further 2 h. The reaction mixture was evaporated to dryness to afford a solid. The crude product was purified by ion exchange chromatography, using a SCX column. The desired product was eluted from the column using 3.5M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-cyclobutylpiperazine (0.571 g, 85%) as a yellow oil.
Quantity
1.1553 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.669 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (7.84 mL, 101.73 mmol) was added to a stirred solution of tert-butyl 4-cyclobutylpiperazine-1-carboxylate (2.445 g, 10.17 mmol) in DCM (25 mL) cooled to 0° C. under nitrogen and stirred at 20° C. for 24 h. The reaction mixture was evaporated to dryness and diluted with DCM (30 mL). This was then washed with saturated NaHCO3 (2×10 mL) and the organic layers evaporated to dryness. Product was still present in the aqueous layer, so this was basified with 2M NaOH and extracted with DCM (3×10 mL) and EtOAc (1×10 mL). Organic fractions were combined and evaporated to dryness to afford 1-cyclobutylpiperazine (0.430 g, 30.1%). 1H NMR (399.9 MHz, DMSO-d6) δ 1.60-1.67 (2H, m), 1.72-1.80 (2H, m), 1.93-1.97 (2H, m), 2.25 (4H, s), 2.57-2.60 (1H, d), 2.82 (4H, t)
Quantity
7.84 mL
Type
reactant
Reaction Step One
Quantity
2.445 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Cyclobutylpiperazine
1-Cyclobutylpiperazine
1-Cyclobutylpiperazine
1-Cyclobutylpiperazine
1-Cyclobutylpiperazine
1-Cyclobutylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.